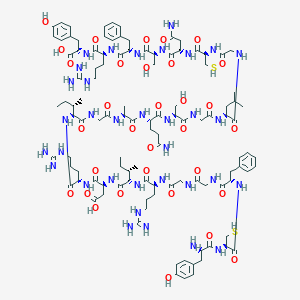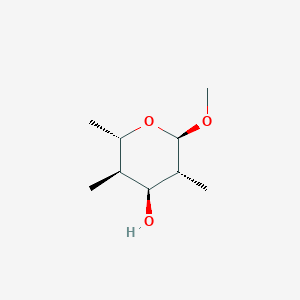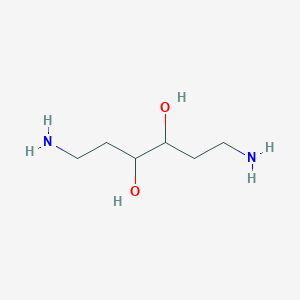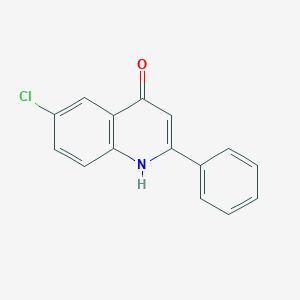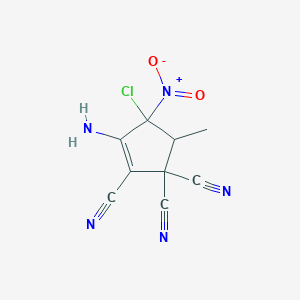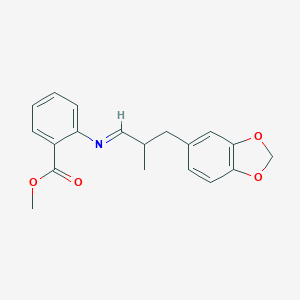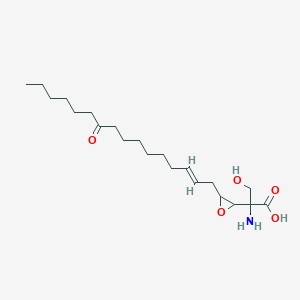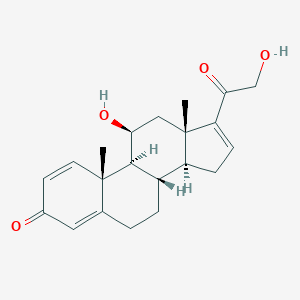
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is a steroid compound that has been studied in various contexts, particularly in the field of medicinal chemistry and steroid synthesis. Its synthesis and properties have been the subject of multiple research efforts.
Synthesis Analysis
The synthesis of related steroid compounds often involves complex chemical processes. García-Martínez et al. (1993) describe a three-step synthesis of a similar compound, highlighting the complexity and precision required in steroid synthesis (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993). Similarly, other studies have explored various synthetic routes and chemical transformations to produce related steroid compounds, emphasizing the diversity of methods that can be applied in steroid synthesis (Toscano et al., 1977).
Molecular Structure Analysis
The molecular structure of steroids like 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is complex and often characterized using advanced spectroscopic techniques. For example, nuclear magnetic resonance (NMR) spectroscopy is a common tool used to characterize such compounds (Kirk & Yeoh, 1983).
Chemical Reactions and Properties
Steroid compounds typically undergo various chemical reactions, including halogenation, epoxidation, and dehydrogenation. These reactions can alter the chemical properties of the steroid, affecting its biological activity and utility (Fokina & Donova, 2003).
Physical Properties Analysis
The physical properties of steroids like 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are often influenced by the specific functional groups and overall molecular structure of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, define the interactions of steroids with biological systems and their potential as therapeutic agents. Studies often focus on how modifications to the steroid structure impact these properties, leading to potential new drug candidates (Andryushina et al., 2018).
Aplicaciones Científicas De Investigación
Bioactive Compounds Identification
Research on "11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione" derivatives has led to the identification of bioactive compounds with potential anti-inflammatory and cytotoxic activities. For instance, compounds isolated from Nerium oleander were found to exhibit significant anti-inflammatory activity and cytotoxicity against certain human cell lines, highlighting their potential therapeutic applications (Bai et al., 2007).
Biodegradation and Bioconversion
The biodegradation and bioconversion processes of related steroid derivatives by microorganisms have been investigated to understand their metabolic pathways and to explore the production of valuable steroid intermediates. For example, studies on the microbial conversion of "pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates" by Nocardioides simplex outline the pathways for producing key steroid intermediates, which are crucial for the synthesis of modern glucocorticoids (Fokina et al., 2003).
Synthesis Methodologies
Advancements in the synthesis of steroid derivatives, including "11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione," have been crucial for developing efficient production methods for pharmaceuticals. Innovative synthesis methods have been developed to improve the yield and economic efficiency of producing steroid-based pharmaceuticals, as demonstrated in the novel synthesis approach for 21-acetoxypregna-1,4,9(11)-triene-17α,21-diol-3,20-dione (Diep & Huy, 2019).
Propiedades
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAZKUMDZKRSI-SCVOTXIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyprednisolone-16-ene | |
CAS RN |
3103-17-1 |
Source


|
| Record name | Deoxyprednisolone-16-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEOXYPREDNISOLONE-16-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

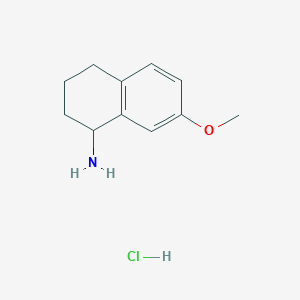
![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
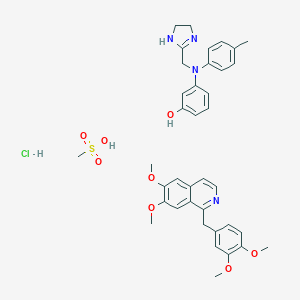
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
